

Metabolic Pathway of Recipavrin in Rats: A Technical Guide

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Compound of Interest

Compound Name: 1,1-Diphenyl-3-dimethylaminobutane-1-ol

CAS No.: 4320-32-5

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Executive Summary & Chemical Identity

Recipavrin (Trimethyldiphenylpropylamine; N,N,1-trimethyl-3,3-diphenylpropylamine) is a synthetic diphenylmethane derivative historically developed as an antispasmodic agent.[1][2][3][4][5] Structurally analogous to methadone but devoid of analgesic activity, Recipavrin serves as a critical model compound in metabolic toxicology.[5]

Its primary utility in research lies in elucidating the mechanisms of oxidative N-dealkylation and the formation of formamide metabolites from tertiary amines.[1][5] Unlike methadone, whose metabolic study is complicated by the cyclization of its desalkyl metabolites (forming EDDP), Recipavrin's stable diphenylbutane backbone allows for the isolation of linear oxidative intermediates.[5]

This guide details the metabolic fate of Recipavrin in Wistar rats, focusing on biliary excretion, phase I oxidative functionalization, and the mechanistic divergence between deamination and N-oxidation pathways.

Physicochemical Profile

Property	Value	Relevance to Metabolism
IUPAC Name	N,N-Dimethyl-4,4-diphenylbutan-2-amine	Tertiary amine substrate for CYP450
Molecular Formula	C ₁₈ H ₂₃ N	Lipophilic, requiring hepatic biotransformation
PKa	-9.48	Highly ionized at physiological pH; significant biliary excretion
Key Structural Feature	Diphenylmethane moiety	Stable scaffold; directs aromatic hydroxylation

Experimental Methodology: The Self-Validating Protocol

To replicate or assess the metabolic pathway data, the following experimental framework is established. This protocol ensures the preservation of labile metabolites (e.g., oximes and formamides) that are often lost in standard workups.^[5]

Animal Model & Dosing^[1]

- Subject: Male Wistar rats (250–300 g).^[5]
- Rationale: The Wistar strain exhibits high biliary output and stable hepatic CYP450 expression, essential for detecting high-molecular-weight conjugates.^{[1][5]}
- Administration: Intraperitoneal (i.p.) injection or oral gavage of Recipavrin HCl.^[5]
- Dose: 20–40 mg/kg (sub-lethal; LD50 in mice is ~80 mg/kg).^[5]

Sample Collection & Preparation^[1]

- Bile Duct Cannulation: Essential for capturing the primary metabolic flux.^[5] Urine collection alone is insufficient due to the high molecular weight of the conjugates.^[5]
- Hydrolysis Strategy:

- Direct Extraction (pH 7-10): To isolate unconjugated bases (Parent, Nor-metabolites).[1][5]
- Enzymatic Hydrolysis:
 - glucuronidase/arylsulfatase incubation (37°C, 12-24h) to cleave phenolic glucuronides.[1][5]
- Critical Control: Avoid acid hydrolysis, which can artificially cyclize or degrade labile oxime/formamide intermediates.[5]

Analytical Detection (GC-MS)

- Derivatization:
 - TMS (Trimethylsilyl): For phenols and alcohols.[5]
 - Methylation (Diazomethane): For acidic metabolites.[1][5]
 - Underivatized: Essential for detecting the secondary formamide (Metabolite 5), which can be masked by derivatization reagents.[5]

The Metabolic Pathway: Mechanisms & Causality

The metabolism of Recipavrin in rats proceeds via two distinct vectors: N-Center Metabolism (Demethylation/Deamination) and C-Center Metabolism (Aromatic Hydroxylation).[1][5]

Vector A: N-Demethylation and Deamination

The tertiary amine of Recipavrin undergoes sequential oxidative N-demethylation.[1][5]

- Recipavrin (1)
 - Norrecipavrin (2):
 - Catalyzed by hepatic CYP450.[5] Loss of one N-methyl group yields the secondary amine.[1][5]
 - Significance: Norrecipavrin is a major biliary metabolite.[5]

- Norrecipavrin

Diphenylbutanone (3):

- Oxidative deamination leads to the ketone (3).[5]
- This ketone is further metabolized to Diphenylbutanone Oxime (4).[1][5] The presence of the oxime suggests a reversible nitrogen-retention pathway or reaction with hydroxylamine intermediates.[1][5]

Vector B: The Formamide Anomaly

A critical finding in Recipavrin metabolism is the identification of a Secondary Formamide (5).[5][6]

- Mechanism: This metabolite arises from the oxidation of the carbon alpha to the nitrogen.[5] In many drugs (e.g., Methadone), this pathway is obscured by cyclization.[5] In Recipavrin, the formamide is stable.[5]
- Causality: Its presence challenges the standard assumption that N-demethylation is the sole route for N-substituted drugs, highlighting an alternative oxidative pathway involving N-formylation.[1][5]

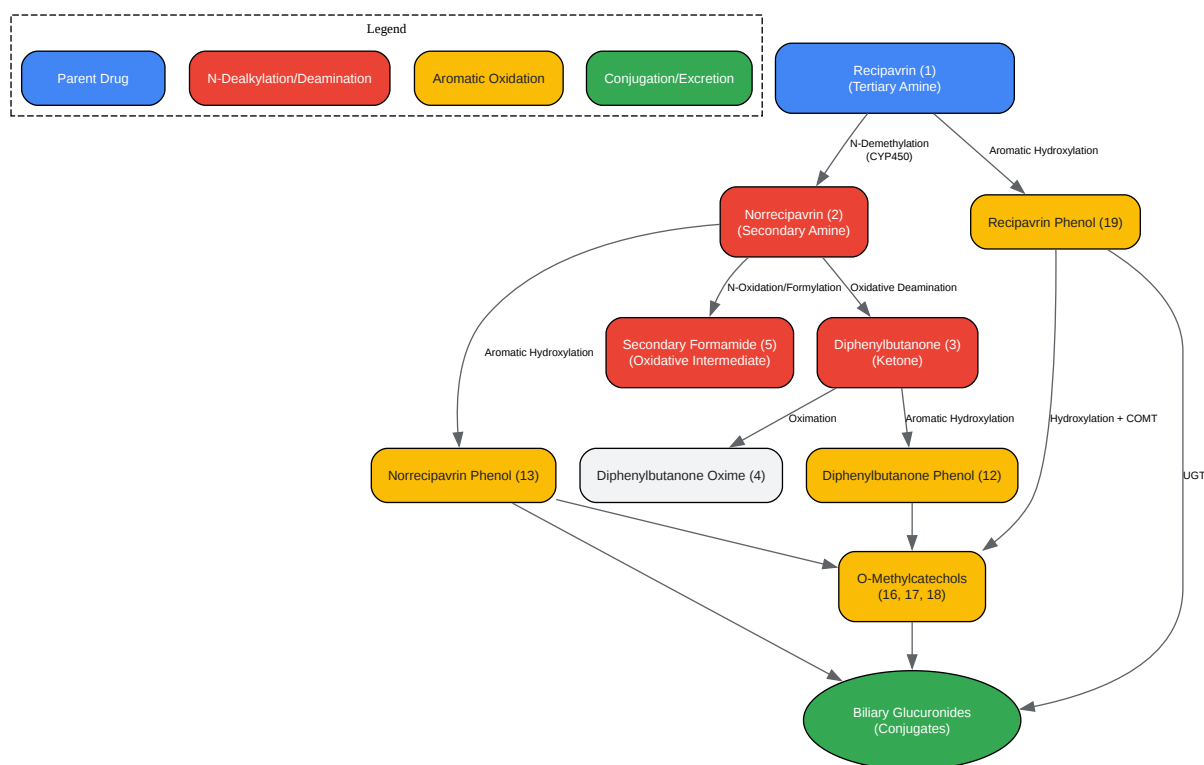
Vector C: Aromatic Hydroxylation (Phase I & II)

The lipophilic phenyl rings serve as targets for hydroxylation, increasing water solubility for excretion.[5]

- Phenolic Metabolites (12, 14, 19): Hydroxylation occurs on the phenyl rings of Recipavrin, Norrecipavrin, and Diphenylbutanone.[5]
- Catechol Formation: Further oxidation yields O-methylcatechols (via COMT activity) and their glucuronide conjugates.[1][5]

Pathway Visualization (DOT Diagram)[1][5]

The following diagram illustrates the metabolic cascade of Recipavrin.



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Figure 1: Metabolic map of Recipavrin in the rat, highlighting the divergence between N-dealkylation, formamide formation, and aromatic hydroxylation pathways.[1]

Quantitative Summary of Metabolites

The following table summarizes the metabolites identified in rat bile following

-glucuronidase hydrolysis.

Metabolite ID	Compound Name	Pathway Origin	Detection State
1	Recipavrin	Parent	Unchanged
2	Norrecipavrin	N-Demethylation	Major Metabolite
3	Diphenylbutanone	Deamination	Major Metabolite
4	Diphenylbutanone Oxime	N-Retention/Oxidation	Trace/Labile
5	Secondary Formamide	N-Oxidation	Mechanistic Marker
12	Diphenylbutanone Phenol	Deamination + Hydroxylation	Aglycone
13	Norrecipavrin Phenol	Demethylation + Hydroxylation	Aglycone
16, 18	O-Methylcatechols	Hydroxylation + Methylation	Aglycone
19	Recipavrin Phenol	Hydroxylation	Aglycone

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